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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)ethanone

Cat. No.: B1302386

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various analogs of 1-
(Piperidin-4-yl)ethanone. The data presented is compiled from multiple studies to facilitate the
objective assessment of these compounds and to provide detailed experimental context for
researchers in drug discovery and development.

Data Summary of Biological Activities

The biological activities of several 1-(Piperidin-4-yl)ethanone analogs and related piperidine
derivatives are summarized below. These compounds have been investigated for their
interactions with various biological targets, including receptors and enzymes, demonstrating a
wide range of pharmacological effects from potential antipsychotic to anticancer activities.
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Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and clear understanding of the presented data.

Sigma 1 Receptor (S1R) Binding Assay

The affinity of the piperidine/piperazine-based compounds for the Sigma 1 Receptor was

determined using a radioligand binding assay with rat liver homogenates. The assay was

performed in the presence of phenytoin, an allosteric modulator, to differentiate between

agonist and antagonist profiles. Phenytoin potentiates the binding of S1R agonists.[1]

Nociceptin Receptor (NOP) Binding and Functional

Assays
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Binding affinities for the NOP receptor were determined using [3H]N/OFQ as the radioligand.
For opioid receptors (4, 8, and k), selective agonists ([SH]IDAMGO, [3H]CI-DPDPE, and
[BH]U69593, respectively) were used. The functional activity of the compounds was assessed
by measuring the stimulation of [35S]GTPyS binding to cell membranes. For selected
compounds, this was confirmed with cAMP inhibition assays. The antagonist activity was
quantified by determining the Ke value.[2]

Glutaminase 1 (GLS1) Inhibition Assay

The inhibitory potency of the 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs against
GLS1 was determined using a kinase assay. The IC50 value, representing the concentration of
the compound required to inhibit 50% of the GLS1 activity, was calculated. The selectivity was
determined by comparing the IC50 value for GLS1 to that for GLS2.[3]

p-Opioid Receptor (MOR) Binding Assay
The binding affinities of fentanyl analogs for the human p-opioid receptor were measured

through competitive binding assays. These assays involved the displacement of a radiolabeled
ligand, (3H)-DAMGO, from the recombinant human pOR.[4]

Visualizations of Methodologies and Pathways

The following diagrams illustrate key experimental workflows and signaling pathways related to
the biological evaluation of 1-(Piperidin-4-yl)ethanone analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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